molecular formula C24H32N4O B11356986 4-Benzoyl-2-propyl-4A,5,6,7,8,8A-hexahydro-4H-spiro[[1,2,4]triazolo[3,2-B]quinazoline-9,1'-cyclohexane] CAS No. 1217810-27-9

4-Benzoyl-2-propyl-4A,5,6,7,8,8A-hexahydro-4H-spiro[[1,2,4]triazolo[3,2-B]quinazoline-9,1'-cyclohexane]

Cat. No.: B11356986
CAS No.: 1217810-27-9
M. Wt: 392.5 g/mol
InChI Key: RFFJBBAXLRVTKY-UXHICEINSA-N
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Description

4-Benzoyl-2-propyl-4A,5,6,7,8,8A-hexahydro-4H-spiro[[1,2,4]triazolo[3,2-B]quinazoline-9,1’-cyclohexane] is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-2-propyl-4A,5,6,7,8,8A-hexahydro-4H-spiro[[1,2,4]triazolo[3,2-B]quinazoline-9,1’-cyclohexane] involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-2-propyl-4A,5,6,7,8,8A-hexahydro-4H-spiro[[1,2,4]triazolo[3,2-B]quinazoline-9,1’-cyclohexane] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4-Benzoyl-2-propyl-4A,5,6,7,8,8A-hexahydro-4H-spiro[[1,2,4]triazolo[3,2-B]quinazoline-9,1’-cyclohexane] has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Benzoyl-2-propyl-4A,5,6,7,8,8A-hexahydro-4H-spiro[[1,2,4]triazolo[3,2-B]quinazoline-9,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzoyl-2-propyl-4A,5,6,7,8,8A-hexahydro-4H-spiro[[1,2,4]triazolo[3,2-B]quinazoline-9,1’-cyclohexane] is unique due to its spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

1217810-27-9

Molecular Formula

C24H32N4O

Molecular Weight

392.5 g/mol

IUPAC Name

[(4aS,8aR)-2-propylspiro[4a,5,6,7,8,8a-hexahydro-[1,2,4]triazolo[5,1-b]quinazoline-9,1'-cyclohexane]-4-yl]-phenylmethanone

InChI

InChI=1S/C24H32N4O/c1-2-11-21-25-23-27(22(29)18-12-5-3-6-13-18)20-15-8-7-14-19(20)24(28(23)26-21)16-9-4-10-17-24/h3,5-6,12-13,19-20H,2,4,7-11,14-17H2,1H3/t19-,20+/m1/s1

InChI Key

RFFJBBAXLRVTKY-UXHICEINSA-N

Isomeric SMILES

CCCC1=NN2C(=N1)N([C@H]3CCCC[C@H]3C24CCCCC4)C(=O)C5=CC=CC=C5

Canonical SMILES

CCCC1=NN2C(=N1)N(C3CCCCC3C24CCCCC4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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